TP-064

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

TP-064 has several scientific research applications, including:

Cancer Research: this compound is used to study the role of PRMT4 in cancer, particularly in multiple myeloma. .

Epigenetics: this compound is a valuable tool for studying the epigenetic regulation of gene expression by PRMT4.

Drug Development: This compound serves as a lead compound for the development of new PRMT4 inhibitors with potential therapeutic applications in cancer and other diseases

Mécanisme D'action

Target of Action

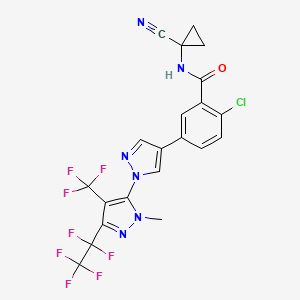

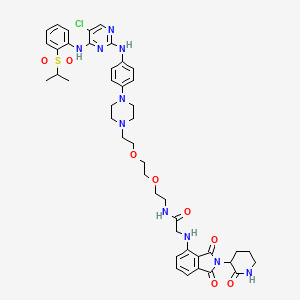

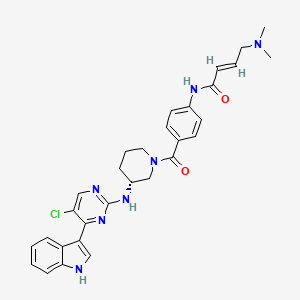

TP-064, also known as N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide, primarily targets Protein Arginine Methyltransferase 4 (PRMT4) . PRMT4, also known as coactivator-associated arginine methyltransferase 1 (CARM1), is involved in a variety of biological processes and is considered a candidate oncogene due to its overexpression in several types of cancer .

Mode of Action

This compound inhibits the methyltransferase activity of PRMT4 with high potency . It reduces arginine dimethylation of the PRMT4 substrates BRG1-associated factor 155 (BAF155; IC 50 = 340 ± 30 nM) and Mediator complex subunit 12 (MED12; IC 50 = 43 ± 10 nM) . This inhibition is selective, as this compound exhibits over 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .

Biochemical Pathways

The inhibition of PRMT4 by this compound impacts both inflammatory and metabolic processes . It induces a dose-dependent decrease in lipopolysaccharide-induced ex vivo blood monocyte Tnfα secretion . Additionally, it downregulates the expression of the glycogen metabolism-related protein G6pc in the liver .

Result of Action

The inhibition of PRMT4 by this compound results in a reduction of arginine dimethylation of PRMT4 substrates, which in turn inhibits the proliferation of a subset of multiple myeloma cell lines . Affected cells are arrested in the G1 phase of the cell cycle .

Action Environment

The action of this compound is influenced by environmental factors such as diet. For instance, in a study involving male apolipoprotein E knockout mice fed a high cholesterol/high fat Western-type diet, this compound treatment resulted in a dose-dependent decrease in gonadal white adipose tissue expression levels of PPARγ target genes, translating into a reduced body weight gain .

Analyse Biochimique

Biochemical Properties

TP-064 is known to inhibit PRMT4 with an IC50 value of less than 10nM for methylation of H3 (1-25) . It exhibits more than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets . In cellular assays, this compound inhibits the methylation of MED12 with an IC50 value of 43 nM .

Cellular Effects

This compound has been shown to inhibit the proliferation of a subset of multiple myeloma cell lines, with affected cells arrested in the G1 phase of the cell cycle . It has also been found to impact both inflammatory and metabolic processes without changing the susceptibility for early atherosclerotic lesions in male apolipoprotein E knockout mice .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PRMT4, which results in reduced arginine dimethylation of the PRMT4 substrates BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12) . The binding of this compound to PRMT4 has been confirmed by DSLS with stabilization at about 6°C .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it has been reported that this compound treatment results in a dose-dependent decrease in lipopolysaccharide-induced ex vivo blood monocyte Tnfα secretion .

Dosage Effects in Animal Models

In animal models, this compound treatment has been associated with a dose-dependent decrease in gonadal white adipose tissue expression levels of PPARγ target genes, which translated into a reduced body weight gain .

Metabolic Pathways

This compound treatment also dose-dependently downregulated gene expression of the glycogen metabolism-related protein G6pc in the liver .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given its role as an inhibitor of PRMT4, it is likely to be found in the same subcellular locations as PRMT4, which includes the nucleus .

Méthodes De Préparation

La synthèse du TP-064 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. La voie de synthèse comprend généralement les étapes suivantes :

Formation de l'intermédiaire pipéridine : Elle implique la réaction de la 2-méthylamino-éthylamine avec le 4-pyridinecarboxaldéhyde pour former l'intermédiaire pipéridine.

Réaction de couplage : L'intermédiaire pipéridine est ensuite couplé avec le chlorure de 3-phénoxybenzoyle pour former le produit final, le this compound.

Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliqueraient probablement une optimisation de la voie de synthèse pour une production à grande échelle, y compris l'utilisation de catalyseurs efficaces et de conditions réactionnelles pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Le TP-064 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle pipéridine, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent se produire au niveau du cycle pyridine, ce qui donne des formes réduites du this compound.

Substitution : Des réactions de substitution peuvent avoir lieu au niveau du groupe phénoxy, conduisant à la formation de dérivés substitués

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués du this compound.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : Le this compound est utilisé pour étudier le rôle du PRMT4 dans le cancer, en particulier dans le myélome multiple. .

Épigénétique : Le this compound est un outil précieux pour étudier la régulation épigénétique de l'expression génique par le PRMT4.

Développement de médicaments : Le this compound sert de composé de tête pour le développement de nouveaux inhibiteurs du PRMT4 avec des applications thérapeutiques potentielles dans le cancer et d'autres maladies

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité méthyltransférase du PRMT4. Il se lie au site actif du PRMT4 et empêche le transfert de groupes méthyles aux résidus arginine des protéines substrats. Cette inhibition conduit à une réduction de la diméthylation arginine des substrats du PRMT4, tels que le facteur 155 associé au BRG1 (BAF155) et la sous-unité 12 du complexe médiateur (MED12) . Les cibles moléculaires et les voies impliquées comprennent la régulation de l'expression génique et la progression du cycle cellulaire.

Comparaison Avec Des Composés Similaires

Le TP-064 est unique en raison de sa forte puissance et de sa sélectivité pour le PRMT4. Il a une valeur de CI50 inférieure à 10 nM pour l'inhibition du PRMT4 et présente une sélectivité supérieure à 100 fois par rapport aux autres méthyltransférases d'histones et aux cibles non épigénétiques . Des composés similaires comprennent :

TP-064N : Un composé étroitement apparenté qui sert de contrôle négatif pour le this compound.

MS023 : Un autre inhibiteur du PRMT4 avec une sélectivité similaire mais une structure chimique différente.

La forte sélectivité et la puissance du this compound en font un outil précieux pour étudier le PRMT4 et son rôle dans divers processus biologiques.

Propriétés

IUPAC Name |

N-methyl-N-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIITYLFSAXKIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B611372.png)